N-(alpha-hydroxyethyl)pyrrolidone

Description

Significance in Organic Synthesis and Polymer Precursors

N-(α-Hydroxyethyl)pyrrolidone holds a crucial position as a precursor in the synthesis of valuable polymers. Its most prominent role is as a direct intermediate in the non-acetylenic production of N-vinyl-2-pyrrolidone (NVP). google.comchemicalbook.com NVP is a vital monomer for the industrial manufacturing of polyvinylpyrrolidone (B124986) (PVP), a water-soluble polymer with extensive applications in fields ranging from pharmaceuticals to hair care products. google.comacs.orgrsc.org

The synthesis of N-(α-Hydroxyethyl)pyrrolidone is commonly achieved by the reaction of gamma-butyrolactone (B3396035) (GBL) with 2-aminoethanol. google.com A more recent, sustainable approach involves the reductive amidation of biogenic dicarboxylic acids, such as succinic acid, with ethanolamine (B43304) using a heterogeneous catalyst. rsc.org In this process, N-(2-hydroxyethyl)succinimide is formed as an intermediate which is then reduced to yield N-(α-hydroxyethyl)pyrrolidone. rsc.org

The subsequent conversion of N-(α-Hydroxyethyl)pyrrolidone to N-vinyl-2-pyrrolidone is typically performed through a gas-phase dehydration reaction over a catalyst, with water as the sole by-product. google.comrsc.org This process is a key alternative to the traditional, more hazardous method involving acetylene (B1199291). rsc.org Research has also focused on optimizing this dehydration to maximize the yield of NVP while minimizing the formation of by-products like N-ethyl-2-pyrrolidone (NEP). google.com

Beyond its role as a monomer precursor, the hydroxyl functionality of N-(α-Hydroxyethyl)pyrrolidone allows it to be incorporated into various polymer structures, effectively building the pyrrolidone functionality into new materials. basf.com It is also utilized as a co-solvent in formulations for coatings and inkjet inks. basf.com However, its formation can sometimes be an undesirable side reaction, for instance, during certain controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization under acidic conditions. acs.org

Overview of Structural Features and Reactivity Context

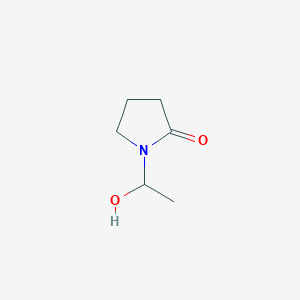

The molecular structure of N-(α-Hydroxyethyl)pyrrolidone consists of a pyrrolidin-2-one core with a 2-hydroxyethyl group attached to the nitrogen atom. This structure dictates its chemical behavior and applications.

Structural and Physical Properties of N-(α-Hydroxyethyl)pyrrolidone

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₂ | nist.govchemicalbook.com |

| Molecular Weight | 129.16 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Colorless to yellow liquid | basf.com |

| Boiling Point | 140-142 °C at 3 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 1.143 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.496 | sigmaaldrich.comchemicalbook.com |

| Water Solubility | Very soluble | guidechem.com |

The reactivity of N-(α-Hydroxyethyl)pyrrolidone is centered on its two functional groups: the amide within the lactam ring and the terminal primary hydroxyl group. basf.com

Hydroxyl Group Reactivity: The primary alcohol group is the main site for further functionalization. Its most significant reaction is dehydration, which eliminates a water molecule to create a vinyl group, thus forming N-vinyl-2-pyrrolidone. google.comrsc.org This hydroxyl group also allows for esterification and other reactions typical of alcohols, enabling the molecule to be integrated into larger polymer chains. basf.com

Lactam Ring Stability and Reactivity: The 5-membered lactam ring is relatively stable. industrialchemicals.gov.au However, under certain conditions, such as in the presence of strong acids or bases, the ring can be susceptible to hydrolysis. chemicalbook.com The amide bond within the ring influences the molecule's polarity and its properties as a solvent. The compound is stable under normal conditions but is incompatible with strong oxidizing agents. guidechem.comindustrialchemicals.gov.au

The interplay of these structural features makes N-(α-Hydroxyethyl)pyrrolidone a versatile molecule in organic and polymer chemistry, primarily serving as a critical link between simple starting materials and high-value polymers. google.comrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

1-(1-hydroxyethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C6H11NO2/c1-5(8)7-4-2-3-6(7)9/h5,8H,2-4H2,1H3 |

InChI Key |

RSBHKNDSJJBCMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(N1CCCC1=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Industrial Synthesis Routes

The industrial production of N-(alpha-hydroxyethyl)pyrrolidone, often referred to as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), primarily relies on two well-established methods that have been refined for large-scale manufacturing.

Synthesis via Reactions of Gamma-Butyrolactone (B3396035) with Aminoalcohols

A predominant industrial synthesis route involves the reaction of gamma-butyrolactone (GBL) with monoethanolamine (MEA). researchgate.netresearchgate.net This process consists of two main stages: the initial reaction between GBL and MEA to form N-(2-hydroxyethyl)-2-pyrrolidone, followed by a purification step. researchgate.netgoogle.com The reaction is typically carried out in the liquid phase at elevated temperatures. google.com For instance, a process described involves charging a reactor with GBL, 2-aminoethanol, and water at a reaction temperature of 250°C for 2 hours. google.com The molar ratio of the reactants is a critical parameter, with a 2-aminoethanol to γ-butyrolactone molar ratio of 1.0 being reported. google.com The resulting product mixture contains N-(2-hydroxyethyl)-2-pyrrolidone along with unreacted starting materials and byproducts, which necessitates further purification, often through distillation, to obtain high-purity HEP suitable for its various applications, including as a precursor for N-vinyl-2-pyrrolidone (NVP). google.com

The reaction proceeds through the ring-opening of γ-butyrolactone by 2-aminoethanol to form an intermediate, 4-hydroxy-N-(2-hydroxyethyl)butanamide, which then undergoes intramolecular dehydration to yield the final product. google.com

Synthesis from 2-Pyrrolidone and Acetaldehyde (B116499)

An alternative established industrial synthesis involves the reaction of 2-pyrrolidone with acetaldehyde. While less detailed in the provided search results compared to the GBL route, this method represents another viable pathway for the production of this compound. This synthesis is a direct addition reaction where the acidic proton on the nitrogen of the 2-pyrrolidone ring reacts with the carbonyl group of acetaldehyde. This reaction is typically catalyzed to achieve commercially viable yields and reaction rates. The specifics of the catalysts and reaction conditions are proprietary to the manufacturers but generally involve ensuring an anhydrous environment to prevent side reactions.

Emerging Sustainable Production Processes

In response to the growing demand for greener chemical processes, research has focused on developing sustainable methods for producing this compound and its derivatives from renewable resources.

Reductive Amidation of Dicarboxylic Acids

A promising sustainable approach involves the reductive amidation of dicarboxylic acids, such as succinic acid, which can be derived from biomass. rsc.org This two-step process begins with the reaction of a dicarboxylic acid with ethanolamine (B43304) and hydrogen in the presence of a solid catalyst, often in water as a solvent. rsc.org A carbon-supported ruthenium catalyst has shown effectiveness in activating both hydrogen and the carbonyl groups of the intermediate imide. rsc.org The reaction proceeds through the formation of N-(2-hydroxyethyl)succinimide as a key intermediate, which is then reduced to form N-(2-hydroxyethyl)-2-pyrrolidone. rsc.org This method is notable for its use of renewable feedstocks and heterogeneous catalysis, which simplifies catalyst recovery and reuse, aligning with the principles of green chemistry. rsc.org Research has demonstrated the potential for high yields of ≥72 mol% over the two steps with minimal waste generation. rsc.org

The table below summarizes the key aspects of this emerging sustainable route.

| Parameter | Description | Reference |

|---|---|---|

| Starting Materials | Dicarboxylic acids (e.g., succinic acid, itaconic acid), ethanolamine, hydrogen | rsc.org |

| Catalyst | Carbon supported ruthenium (Ru/C) | rsc.org |

| Solvent | Water | rsc.org |

| Key Intermediate | N-(2-hydroxyethyl)succinimide | rsc.org |

| Overall Yield | ≥72 mol% | rsc.org |

Catalytic Dehydration Strategies for N-Vinyl Pyrrolidone Precursors

The synthesis of this compound is often a crucial intermediate step in the production of N-vinyl-2-pyrrolidone (NVP), a valuable monomer. researchgate.netchemicalbook.com Sustainable strategies are being developed for the subsequent dehydration of this compound to NVP. One such method is the vapor-phase dehydration of HEP over a solid catalyst. researchgate.netresearchgate.net Simple and effective catalysts for this process are alkali or alkaline earth metal oxides supported on silica (B1680970) (e.g., Na2O/SiO2). rsc.orgresearchgate.net These catalysts, despite having weak acid and base strengths, exhibit high catalytic performance and selectivity for NVP formation. researchgate.netresearchgate.net The reaction is typically carried out at temperatures between 360-400°C. researchgate.net The presence of both weak acid and weak base sites on the modified silica is believed to be responsible for the high activity and selectivity. researchgate.net This continuous gas-phase process is advantageous as it simplifies product separation and catalyst handling. researchgate.netrsc.org

Adding a controlled amount of water to the dehydration process has been found to be beneficial, as it can reduce the formation of the byproduct N-ethyl-2-pyrrolidone (NEP), sustain high conversion of HEP, and improve selectivity to NVP. google.com

Formation as a By-product in Advanced Polymerization Techniques

This compound can also be formed as an unintended byproduct in certain advanced polymerization techniques, particularly in the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-vinylpyrrolidone (NVP)-based monomers. When using certain redox initiators, such as ascorbic acid in an acidic solution, the formation of this compound has been observed. acs.org This side reaction can be undesirable as it consumes the monomer and can affect the final polymer properties. However, researchers have found that by adjusting the reaction conditions, such as switching to a different initiator like sodium sulfite (B76179) and conducting the polymerization under mildly alkaline conditions (pH 9), the generation of this byproduct can be prevented. acs.org

Side Reactions in Controlled Radical Polymerization of N-Vinyl Pyrrolidone

During the controlled radical polymerization of N-vinylpyrrolidone (NVP), a monomer valued for producing the water-soluble and biocompatible polymer polyvinylpyrrolidone (B124986) (PVP), several side reactions can occur, leading to the formation of impurities. chemicalbook.comwikipedia.orgrsc.org One significant by-product is this compound. acs.org

The formation of this and other by-products is often linked to the specific polymerization conditions and the presence of certain reagents. For instance, in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization, the choice of initiator and the pH of the reaction medium play a crucial role. The use of ascorbic acid as a reducing agent in RAFT/MADIX aqueous polymerization of NVP under acidic conditions has been reported to lead to the formation of this compound. acs.org This is attributed to the hydration of the NVP monomer.

Furthermore, studies on the xanthate-mediated polymerization of NVP have identified a number of by-products, including hydration products, particularly when the polymerization is conducted in bulk or in certain organic solvents. acs.org The presence of impurities in the monomer or initiator can also exacerbate the formation of these undesired compounds. acs.org

Another key side reaction is the hydrolysis of the NVP monomer itself, especially under acidic conditions, which yields 2-pyrrolidone and acetaldehyde. chemicalbook.comresearchgate.net While not directly forming this compound, the presence of acetaldehyde could potentially lead to subsequent reactions. The vinyl group in NVP makes it susceptible to hydrolysis, and controlling the water content in the reaction system is critical to minimize this side reaction. chemicalbook.com

Mitigation Strategies for Undesired By-product Formation

Several strategies have been developed to minimize the formation of this compound and other by-products during the polymerization of N-vinylpyrrolidone.

A primary approach involves the careful selection of the initiation system and reaction conditions. In RAFT polymerization, switching from an ascorbic acid-based redox initiation system to one using sodium sulfite under mildly alkaline conditions (pH 9) has been shown to prevent the generation of this compound. acs.org This highlights the importance of pH control in aqueous polymerization systems.

Maintaining a weakly alkaline environment is a general strategy to inhibit the hydrolysis of the NVP monomer, which is a precursor to some side reactions. chemicalbook.com This can be achieved by adding a small amount of a base, such as sodium hydroxide (B78521) or ammonia, to the polymerization mixture. chemicalbook.com

Rigorous purification of the NVP monomer before polymerization is also essential. Removing water is crucial, with a recommended water content of less than 0.1 wt% to prevent hydrolysis. chemicalbook.com Additionally, removing any polymerization inhibitors that are often added to commercial NVP is necessary for a clean reaction. chemicalbook.com This is typically done through vacuum distillation or adsorption. chemicalbook.com

In the context of industrial synthesis of NVP from 2-pyrrolidone and acetylene (B1199291), the removal of water generated during the formation of the potassium salt catalyst is a critical step to prevent the ring-opening of 2-pyrrolidone, which would otherwise lead to by-products and catalyst deactivation. chemicalbook.com This is usually accomplished by vacuum distillation and nitrogen bubbling. chemicalbook.com

Formation through Degradation Pathways of Related Compounds

This compound, more commonly referred to as N-(2-hydroxyethyl)-2-pyrrolidone (HEP) in degradation studies, can be formed through the degradation of other compounds. rsc.orgnih.govnih.gov

One notable pathway is the thermal degradation of blends containing 1-(2-hydroxyethyl)pyrrolidine [1-(2HE)PRLD]. nih.govacs.org In studies on CO2 capture solvents, where aqueous amine solutions are subjected to thermal and oxidative stress, various degradation products are formed. While this compound itself is a starting material in some of these studies, its formation from related structures under degradative conditions is plausible, although not explicitly detailed as a primary degradation product in the provided context.

More directly, N-(2-hydroxyethyl)-2-pyrrolidone has been identified as a degradation product in the oxidative degradation of N-methylpyrrolidone (NMP), a common solvent in microelectronics fabrication. nih.govresearchgate.net In these processes, N-ethylpyrrolidone (NEP), a known process impurity, can undergo oxidative degradation to form 1-(2-Hydroxyethyl)-2-pyrrolidone. nih.gov

Chemical Transformations and Derivatization Studies

Functionalization via Hydroxyl Group Reactivity

The primary hydroxyl group is the most reactive site on the N-(alpha-hydroxyethyl)pyrrolidone molecule, serving as a key handle for functionalization. This allows for the introduction of various chemical moieties, thereby altering the compound's physical and chemical properties. The hydroxyl functionality can be used to further functionalize the product or to incorporate the pyrrolidone structure into various polymers. basf.com

Standard reactions involving alcohols, such as esterification and etherification, can be readily applied to this compound. For instance, it can react with carboxylic acids, acyl chlorides, or acid anhydrides to form corresponding esters. Similarly, ether linkages can be created through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. These functionalization strategies are fundamental in tailoring the molecule for specific applications, such as in the development of novel solvents, coatings, and inkjet formulations. basf.com

Derivatization for Advanced Materials Synthesis

The derivatization of this compound is a key strategy for the synthesis of advanced materials, particularly polymers. The presence of the hydroxyl group allows it to act as a monomer or a cross-linking agent in polymerization reactions. By converting the hydroxyl group into a more reactive species, such as an acrylate (B77674) or methacrylate (B99206) ester, this compound can be incorporated into polymer chains via free-radical polymerization.

These modified pyrrolidone-containing polymers are of interest for various applications due to the desirable properties imparted by the pyrrolidone ring, such as hydrophilicity, biocompatibility, and good adhesion. For example, polymers derived from this compound are explored for use in hydrogels, drug delivery systems, and as components in specialty coatings and adhesives. wikipedia.org The ability to polymerize or graft this compound onto other polymer backbones allows for the creation of materials with tailored properties.

Mechanisms of Ring-Opening and Degradation Pathways

While the lactam ring of the pyrrolidone moiety is generally stable, it can undergo ring-opening under certain conditions, such as in the presence of strong acids or bases, high temperatures, or oxidizing agents. researchgate.net The hydrolysis of the amide bond is a primary degradation pathway, leading to the formation of 4-(N-(1-hydroxyethyl))aminobutanoic acid. This reaction is often initiated by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the lactam.

In the context of oxidative degradation, as seen in related N-substituted pyrrolidones, radical-based mechanisms can lead to ring-opening or modification of the side chain. nih.gov For instance, hydroxyl radicals can abstract a hydrogen atom from the carbon adjacent to the ring nitrogen or from the ethyl side chain, initiating a cascade of reactions that can result in various degradation products. researchgate.netnih.gov Understanding these degradation pathways is crucial for determining the stability and lifetime of materials derived from this compound, particularly in applications where they are exposed to harsh chemical or environmental conditions. researchgate.net

Reactions Leading to N-Vinyl Pyrrolidone

This compound is a key intermediate in an alternative synthesis route to N-vinyl pyrrolidone (NVP), a valuable monomer used in the production of polyvinylpyrrolidone (B124986) (PVP). wikipedia.orgrsc.org This process involves the dehydration of the alpha-hydroxyethyl side chain to form a vinyl group.

The reaction is typically carried out in the gas phase at elevated temperatures over a solid acid or metal-doped catalyst. rsc.org The mechanism involves the protonation of the hydroxyl group by an acid catalyst, followed by the elimination of a water molecule to form a carbocation intermediate. Subsequent deprotonation of an adjacent carbon atom results in the formation of the double bond, yielding N-vinyl pyrrolidone. rsc.org This method is considered a greener alternative to the traditional industrial synthesis of NVP, which involves the reaction of 2-pyrrolidone with acetylene (B1199291). wikipedia.orgrsc.org

Table 1: Catalytic Dehydration of this compound to N-Vinyl Pyrrolidone

| Catalyst | Temperature (°C) | Pressure | Selectivity (%) | Reference |

| Sodium-doped Silica (B1680970) | Gas Phase | Atmospheric | >96 | rsc.org |

This table is illustrative and based on findings for analogous dehydration reactions. Specific conditions may vary.

Reactions with Alcohols and Derivatives

This compound can undergo transetherification or condensation reactions with other alcohols, although these reactions are generally less common than its direct functionalization. Under acidic or basic catalysis, the hydroxyl group can be exchanged with another alcohol, or an ether can be formed between two molecules of this compound or with another alcohol. The specifics of these reactions, including the choice of catalyst and reaction conditions, would determine the final product distribution. For example, reaction with an excess of a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst would likely lead to the formation of the corresponding methyl or ethyl ether of this compound. These reactions further expand the range of derivatives that can be synthesized from this versatile starting material. fishersci.ca

Role in Polymer Chemistry and Monomer Synthesis

Precursor for N-Vinyl Pyrrolidone (NVP) Monomer Production

N-(alpha-hydroxyethyl)pyrrolidone, often referred to as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), is a primary precursor in an industrially significant, non-acetylenic route for the production of N-Vinyl Pyrrolidone (NVP). chemicalbook.comgoogle.com NVP is a crucial monomer used to synthesize polyvinylpyrrolidone (B124986) (PVP), a polymer with extensive applications in pharmaceuticals, cosmetics, and various industrial processes. chemicalbook.comwikipedia.org

The synthesis of NVP from HEP is achieved through a dehydration reaction, typically conducted in the vapor phase at elevated temperatures. chemicalbook.comresearchgate.net This process is considered a more modern and continuous method compared to the traditional Reppe process, which involves the reaction of 2-pyrrolidone with acetylene (B1199291) under high pressure. wikipedia.orgchemicalbook.com The HEP-based route starts with the reaction of gamma-butyrolactone (B3396035) (GBL) and monoethanolamine (MEA) to produce HEP, which is then dehydrated. researchgate.netgoogle.com

The key to this process is the use of specific catalysts to ensure high selectivity and conversion rates. Various catalysts have been identified, including oxides of zirconium, aluminum, tin, and silicon. chemicalbook.comgoogle.com For instance, composite catalysts of zirconium oxide and tin oxide have demonstrated strong catalytic activity, achieving over 70% single-pass conversion of HEP and over 90% selectivity to NVP at temperatures between 300 and 340 °C. chemicalbook.com Another effective catalytic system involves simple alkali or alkaline earth metal oxides on a silica (B1680970) support. researchgate.net A continuous gas-phase dehydration over sodium-doped silica can yield excellent selectivity of above 96 mol%, with water as the only by-product. rsc.org

Interestingly, the addition of water to the dehydration process has been shown to be beneficial, as it can reduce the formation of the undesirable by-product N-ethyl-2-pyrrolidone (NEP), sustain high conversion of HEP, and improve selectivity towards NVP. google.com

Table 1: Dehydration of this compound (HEP) to N-Vinyl Pyrrolidone (NVP)

| Catalyst System | Temperature (°C) | Pressure | Conversion/Yield | Selectivity | Source(s) |

|---|---|---|---|---|---|

| Zirconium Oxide & Tin Oxide | 300 - 340 | Not Specified | >70% Conversion | >90% to NVP | chemicalbook.com |

| Sodium-doped Silica | Not Specified | Not Specified | ≥72% Yield (over 2 steps) | >96 mol% to NVP | rsc.org |

| Na/SiO₂ with Ammonia | 350 | 0.1 MPa | 94.0% Conversion | 95.7% to NVP | chemicalbook.com |

Incorporation of Pyrrolidone Moieties into Polymeric Architectures

The pyrrolidone group imparts desirable properties such as hydrophilicity, biocompatibility, and complexing ability to polymers. nih.govnih.gov this compound serves as a valuable molecule for integrating these functional moieties into polymer structures.

One direct method involves utilizing the hydroxyl functionality of HEP. This hydroxyl group can react to build the pyrrolidone unit into various polymer backbones, effectively functionalizing the resulting material. basf.com

An alternative and often more precise strategy is the post-polymerization modification of pre-existing polymers. nih.gov This approach offers excellent control over the introduction of functional groups. For example, copolymers containing reactive monomers like glycidyl (B131873) methacrylate (B99206) (GMA) can be synthesized first. The epoxy groups of the GMA units within the polymer matrix can then be chemically transformed by reacting them with pyrrolidone, thereby grafting the pyrrolidone moieties onto the polymer surface. This method allows for the tailoring of the polymer's functionality while maintaining control over its structural properties, such as its porous nature. nih.gov Research has shown that modifying poly(GMA-co-EGDMA) copolymers with pyrrolidone not only introduces the desired functional units but can also improve the thermal resistance of the material. nih.gov

Comparison with Other Pyrrolidone-Based Monomers in Polymerization Control

While NVP is a widely used monomer, achieving controlled polymerization, particularly living radical polymerization, can be challenging. acs.org NVP is classified as a "less activated monomer" (LAM), which means it exhibits non-ideal behavior, especially in copolymerizations with "more activated monomers" (MAMs) like styrenics and (meth)acrylates. nih.govacs.org This has prompted investigations into alternative pyrrolidone-based monomers that offer better polymerization control.

Monomers such as 2-(N-methacryloyloxy)ethylpyrrolidone (NMEP) and 2-(N-acryloyloxy)ethylpyrrolidone (NAEP) have been developed as methacrylic and acrylic analogues to NVP. acs.org These monomers generally exhibit better control in techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization compared to NVP. acs.org For instance, the RAFT aqueous solution polymerization of NAEP has been shown to proceed with high yields (>99%) and good control, resulting in low molecular weight distributions (Mw/Mn < 1.20). acs.org

However, the polymers resulting from these alternative monomers can have different properties. Poly(NMEP), for example, is significantly less hydrophilic than polyvinylpyrrolidone (PVP) and displays inverse temperature solubility in water. acs.org

Other novel pyrrolidone-containing methacrylate monomers have also been synthesized and studied. For example, poly(2-ethyl-2-pyrrolidone methacrylate) (PEPMA) was found to be water-soluble and exhibited lower critical solution temperature (LCST) behavior in a range similar to that of the well-known poly(N-isopropylacrylamide) (PNIPAAM). monash.edu This highlights the diverse properties that can be achieved by modifying the structure of pyrrolidone-based monomers.

Table 2: Comparison of Pyrrolidone-Based Monomers

| Monomer | Type | Polymerization Control (RAFT) | Key Polymer Property | Source(s) |

|---|---|---|---|---|

| N-Vinyl Pyrrolidone (NVP) | Less Activated Monomer (LAM) | Inferior control, especially in aqueous solution | Highly polar, water-soluble (PVP) | acs.org |

| 2-(N-methacryloyloxy)ethylpyrrolidone (NMEP) | Methacrylic Analogue | Improved control over NVP | Less hydrophilic than PVP, inverse temperature solubility | acs.org |

| 2-(N-acryloyloxy)ethylpyrrolidone (NAEP) | Acrylic Analogue | Good control in aqueous solution (Mw/Mn < 1.20) | Not specified, but represents an alternative to NVP | acs.org |

Influence on Polymerization Kinetics and Mechanism

The chemical environment, including the choice of initiator and solvent, significantly influences the polymerization kinetics and mechanism of NVP, the direct product of this compound dehydration. nih.gov NVP readily undergoes polymerization when exposed to heat or initiators. chemicalbook.com

Computational studies on the alkoxy radical polymerization of NVP in organic solvents like isopropanol (B130326) and toluene (B28343) have shown that both the initiator radicals and the solvent molecules can participate in the initiation reactions. nih.gov The rate constant for propagation was found to be in the range of 10¹–10³ M⁻¹ s⁻¹. nih.gov The choice of solvent can also impact the reaction rate; for instance, alkoxy radical reactions of NVP were faster in isopropanol than in toluene. nih.gov

Furthermore, certain additives can act as chain transfer agents and unexpectedly accelerate the polymerization. Sulfanylethanoic and 3-sulfanylpropanoic acids, for example, have been found to not only regulate the molecular weight of the resulting polymer but also to increase the rate of radical polymerization of NVP. nih.gov This acceleration is attributed to their participation in the initiation step. nih.gov

Interestingly, this compound itself can appear as an unwanted side product during certain controlled polymerization reactions of NVP. In RAFT/MADIX aqueous polymerization of NVP using ascorbic acid as a redox initiator in an acidic solution, this compound was formed. acs.org This side reaction could be prevented by switching to sodium sulfite (B76179) under mildly alkaline conditions (pH 9), which highlights how the presence or formation of the hydroxylated pyrrolidone can be influenced by and, in turn, affect the polymerization environment. acs.org

Catalysis in N α Hydroxyethyl Pyrrolidone Chemistry

Catalytic Systems for Direct Synthesis

The direct synthesis of N-(α-hydroxyethyl)pyrrolidone can be achieved through various catalytic routes, with a notable modern approach involving the conversion of biogenic resources. A two-step process starting from dicarboxylic acids like succinic acid and itaconic acid presents a sustainable alternative to traditional methods. rsc.org In this process, the acid is reacted with ethanolamine (B43304) and hydrogen in the presence of a solid catalyst. rsc.org

The optimal catalysts for this reductive amination must be capable of activating both hydrogen and the carbonyl bonds of the intermediate imide. rsc.org Research has shown that carbon-supported ruthenium (Ru/C) is particularly effective for this conversion. rsc.orgrsc.org The reaction is typically carried out in water as a solvent at elevated temperature and pressure. rsc.org The heterogeneous nature of the Ru/C catalyst is a key advantage, allowing for easier separation from the reaction mixture. rsc.org The effectiveness of various supported ruthenium catalysts has been investigated, with Ru/C showing superior performance in terms of yield. rsc.org

| Catalyst Support | Lewis Acidity (μmol/g) | Brønsted Acidity (μmol/g) | Metal Dispersion |

|---|---|---|---|

| Carbon (C) | n.d. | n.d. | 0.16 |

| Titania (TiO2) | 181 | 0 | 0.13 |

| Zirconia (ZrO2) | 91 | 6 | 0.11 |

| Alumina (Al2O3) | 269 | 13 | 0.11 |

| Silica (B1680970) (SiO2) | 76 | 0 | 0.03 |

Data derived from studies on catalyst characterization. rsc.org n.d. = not determined.

Catalytic Approaches for Dehydration to N-Vinyl Pyrrolidone

The most significant application of N-(α-hydroxyethyl)pyrrolidone is its conversion to N-vinylpyrrolidone (NVP), a valuable monomer. This transformation is achieved through a catalytic dehydration reaction, typically conducted in the gas phase. rsc.orggoogle.com The process involves vaporizing HEP, often with a diluent gas, and passing it through a heated reactor containing a solid catalyst. google.com

An effective and commonly used catalyst for this dehydration is simple sodium-doped silica (Na2O/SiO2). rsc.orgrsc.org This heterogeneous catalyst demonstrates excellent selectivity, exceeding 96 mol%, with water being the only significant by-product. rsc.org The process is a greener alternative to the traditional vinylation of 2-pyrrolidone with acetylene (B1199291), which poses safety and sustainability issues. rsc.org The stability of the sodium-doped silica catalyst is notable, showing negligible deactivation over extended run times in continuous gas-phase operations. rsc.org

| Catalyst | Temperature | WHSV (gHEP gcatalyst⁻¹ h⁻¹) | Substrate Conc. | NVP Yield |

|---|---|---|---|---|

| Na2O/SiO2 (1:20 molar ratio) | 350 °C | 12 | 10 vol% | Stable over 8h |

Data from a continuous gas-phase dehydration experiment. rsc.org

A key challenge in the dehydration process is minimizing the formation of by-products. One significant innovation is the introduction of water into the feed stream during dehydration. google.com The presence of an effective amount of added water has been shown to surprisingly reduce the formation of the by-product N-ethyl-2-pyrrolidone (NEP). google.com This approach can also sustain high conversions of HEP, enhance selectivity towards NVP, and minimize the formation of heavy, nonvolatile by-products. google.com

Catalytic Influence on Degradation and Side Reactions

Catalysts and reaction conditions not only drive the desired synthesis and dehydration of N-(α-hydroxyethyl)pyrrolidone but also influence degradation pathways and the formation of unwanted side products.

During the direct synthesis of HEP via reductive amination, the chemoselectivity of the catalyst is crucial. While Ru/C is effective, it can also catalyze the reduction of the hydroxyl group in the N-(2-hydroxyethyl)-substituent, leading to the formation of N-ethyl-substituted compounds. rsc.org Other by-products, such as butanols, can also be formed. rsc.org

In the catalytic dehydration of HEP to NVP, several side reactions can occur. The primary by-products are often 2-pyrrolidone and N-ethyl-2-pyrrolidone (NEP). rsc.orggoogle.com As mentioned, the formation of NEP can be suppressed by the co-feeding of water. google.com Another issue in gas-phase catalytic processes is the deactivation of the catalyst over time. For the sodium-doped silica catalyst used in HEP dehydration, thermogravimetric analysis of the spent catalyst revealed evidence of coke deposits, which can lead to a reduction in catalytic activity. rsc.org However, the extent of coking was found to be almost negligible in relation to the total HEP conversion. rsc.org

Interestingly, N-(α-hydroxyethyl)pyrrolidone can also be a degradation product in other chemical systems. For instance, in the catalytic oxidation of N-methylpyrrolidone (NMP), a common solvent in microelectronics, N-(2-hydroxyethyl)-2-pyrrolidone (referred to as 2-AP in the study) has been identified as a degradation product. nih.govresearchgate.net

| Process | Side Reaction/Degradation | Influencing Factor/Catalyst | By-product(s) |

|---|---|---|---|

| Direct Synthesis of HEP | Over-reduction | Ru/C Catalyst | N-ethyl-substituted compounds, Butanols |

| Dehydration of HEP to NVP | Hydrogenolysis/Reduction | Dehydration Catalyst | N-ethyl-2-pyrrolidone (NEP) |

| Dehydration of HEP to NVP | Ring Opening/Other | Dehydration Catalyst | 2-pyrrolidone |

| Dehydration of HEP to NVP | Catalyst Deactivation | Sodium-doped silica | Coke deposits |

| Oxidation of NMP | Oxidative Degradation | Co-Na Y-52 zeolite | N-(2-hydroxyethyl)-2-pyrrolidone |

Summary of key side reactions and degradation pathways involving N-(α-hydroxyethyl)pyrrolidone. rsc.orggoogle.comnih.govresearchgate.net

Advanced Characterization Techniques in Research

Spectroscopic Analysis (NMR, FT-IR, Mass Spectrometry)

The structural elucidation and characterization of N-(2-hydroxyethyl)pyrrolidone and its derivatives rely heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compound.

In the synthesis of N-(2-hydroxyethyl)pyrrolidone from precursors like methyl 4-oxobutyrate, the complete conversion of the starting material and the formation of the final product are often confirmed using gas chromatography-mass spectrometry (GC-MS). chemicalbook.com This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify the components of a mixture.

The NIST (National Institute of Standards and Technology) WebBook provides key mass spectrometry and IR spectrum data for N-(2-hydroxyethyl)-2-pyrrolidone. nist.gov While detailed research-level analysis in dedicated publications is not abundant, the available data from chemical suppliers and databases confirms the expected structural features of the molecule.

Below is a table summarizing the key identifiers and properties for N-(2-hydroxyethyl)pyrrolidone:

| Property | Value |

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| CAS Number | 3445-11-2 |

| Boiling Point | 140-142 °C at 3 mmHg |

| Density | 1.143 g/mL at 25 °C |

| Refractive Index | n20/D 1.496 |

| InChI Key | WDQFELCEOPFLCZ-UHFFFAOYSA-N |

| SMILES | OCCN1CCCC1=O |

Data sourced from Sigma-Aldrich and NIST WebBook. nist.govsigmaaldrich.com

Chromatographic Methods for Purity and Conversion Determination (Liquid Chromatography, SEC, GPC)

Chromatographic techniques are indispensable for monitoring the progress of reactions that produce N-(2-hydroxyethyl)pyrrolidone, as well as for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Size Exclusion Chromatography (SEC), and Gel Permeation Chromatography (GPC) are among the most utilized methods.

In the production of N-(2-hydroxyethyl)pyrrolidone, gas chromatography is a key analytical tool. For instance, in a synthetic route involving the reaction of methyl 4-oxobutyrate with 2-aminoethanol, GC analysis is employed to confirm the complete conversion of the starting material and to analyze the reaction mixture. chemicalbook.com Furthermore, in the synthesis of N-vinyl-2-pyrrolidone from N-(2-hydroxyethyl)-2-pyrrolidone, the product is purified by gas chromatography. google.com

Gel Permeation Chromatography (GPC) is particularly useful for characterizing polymers. In formulations where N-(2-hydroxyethyl)pyrrolidone is used as a component, such as in certain aqueous paint compositions, GPC is employed to determine the weight average molecular weight of polymeric binders like polyacrylates. google.com This demonstrates the utility of GPC in quality control of products containing this compound.

The table below outlines the applications of various chromatographic techniques in the context of N-(2-hydroxyethyl)pyrrolidone research and production.

| Chromatographic Method | Application | Reference |

| Gas Chromatography (GC) | Analysis of reaction mixtures to determine conversion; Purification of the final product and its derivatives. | chemicalbook.comgoogle.com |

| High-Performance Liquid Chromatography (HPLC) | Analysis of precursor concentrations in synthesis reactions. | google.com |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight of polymers in formulations containing N-(2-hydroxyethyl)pyrrolidone. | google.com |

Dynamic Light Scattering for Solution Behavior of Derivatives

Dynamic Light Scattering (DLS) is a powerful technique for analyzing the size distribution of particles and molecules in a solution. It is particularly valuable for studying the behavior of polymers and colloidal systems.

While direct research on the use of DLS to study the solution behavior of N-(2-hydroxyethyl)pyrrolidone derivatives is limited in the available scientific literature, the technique is highly relevant for characterizing formulations in which this compound or its derivatives might be used. For example, fatty acid esters of N-(2-hydroxyethyl)-2-pyrrolidone are mentioned as biodegradable pyrrolidone derivatives used in topical compositions. quickcompany.in The characterization of such formulations, which may exist as emulsions or suspensions, would likely involve DLS to determine particle size and stability.

The hydroxyl functionality of N-(2-hydroxyethyl)-2-pyrrolidone allows for its incorporation into various polymers. basf.com The solution behavior of these resulting polymers, such as their aggregation properties or hydrodynamic radius, could be effectively studied using DLS. However, specific studies applying DLS to derivatives of N-(2-hydroxyethyl)pyrrolidone are not prominently featured in the searched literature.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing high-purity HEP, and how can reaction efficiency be optimized?

- Methodological Answer : HEP is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyrrolidone with ethylene oxide under controlled alkaline conditions (e.g., NaOH catalysis) yields HEP. Purification involves vacuum distillation or recrystallization to achieve >99% purity. Monitor reaction kinetics using HPLC or GC-MS to optimize temperature and catalyst concentration (see solvent selection in for analogous N-ethyl-2-pyrrolidone synthesis) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of HEP?

- Methodological Answer :

- FT-IR : Identify hydroxyl (-OH) and carbonyl (C=O) stretches at ~3200–3600 cm⁻¹ and ~1650–1700 cm⁻¹, respectively.

- NMR : Use -NMR to confirm the hydroxyethyl group (δ 3.5–4.0 ppm for -CH₂-OH) and -NMR for carbonyl resonance (~175 ppm).

- GC-MS : Employ internal standard calibration (e.g., deuterated analogs) for quantitative analysis, as demonstrated for N-methylpyrrolidone in food packaging ( ).

Cross-validate with elemental analysis for stoichiometric confirmation .

Q. What safety protocols should be prioritized when handling HEP in laboratory settings?

- Methodological Answer : Adopt hazard controls outlined in REACH and EPA frameworks:

- Ventilation : Use fume hoods to limit inhalation exposure (HEP’s vapor pressure is comparable to N-methylpyrrolidone in ).

- PPE : Nitrile gloves and lab coats to prevent dermal contact (HEP shares structural similarities with N-ethyl-2-pyrrolidone in , which requires similar precautions).

- Waste Disposal : Classify waste as hazardous if contamination exceeds 1% w/w, following EPA guidelines ( ).

Advanced Research Questions

Q. How can computational methods predict HEP’s electronic properties and solvent interactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use semi-empirical PM6 or DFT (B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Compare with UV-Vis spectra to validate transitions (as in ).

- Solvent Interaction Studies : Apply COSMO-RS models to predict HEP’s solubility parameters and partition coefficients (log P). Reference thermodynamic data from NIST ( ) for validation .

Q. How should researchers address contradictions in toxicity data for HEP across studies?

Data Quality Assessment : Exclude studies with incomplete exposure metrics or non-standardized endpoints (e.g., missing LD₅₀ values).

Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile discrepancies between in vitro (cell viability assays) and in vivo (rodent studies) data.

Susceptibility Analysis : Identify subpopulations (e.g., pregnant mammals) using read-across data from structurally related pyrrolidones ( ).

Q. What experimental designs are suitable for evaluating HEP’s environmental persistence and bioaccumulation potential?

- Methodological Answer :

- Persistence : Conduct OECD 301F biodegradation tests under aerobic conditions; compare half-life with N-methylpyrrolidone ( ).

- Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish models using LC-MS/MS. Cross-reference with quantitative structure-activity relationship (QSAR) predictions.

- Ecotoxicity : Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201) .

Q. How can researchers design robust adsorption studies for HEP removal from aqueous systems?

- Methodological Answer :

- Adsorbent Selection : Test activated carbon vs. biochar modified with hydroxyl groups (enhances H-bonding with HEP’s -OH moiety).

- Isotherm Models : Fit data to Langmuir (monolayer adsorption) or Freundlich (heterogeneous surfaces) models.

- Kinetic Studies : Use pseudo-second-order equations to describe rate-limiting steps. Validate with ATR-FTIR to confirm adsorbent-HEP interactions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.